5-Iodo-2-(oxetan-3-yloxy)pyridine
Description
Properties
IUPAC Name |
5-iodo-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMDDJRVQIVBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange from Bromo Precursors
A common strategy involves halogen exchange using 5-bromo-2-(oxetan-3-yloxy)pyridine as a precursor. This method leverages the higher nucleofugality of bromine compared to iodine, enabling substitution under mild conditions:
Procedure :
-
Starting Material : 5-Bromo-2-(oxetan-3-yloxy)pyridine (1.0 equiv)
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Reagents : Sodium iodide (3.0 equiv), CuI (0.1 equiv)
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Solvent : DMF, 100°C, 12 h
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where iodide displaces bromide at the 5-position. Copper iodide facilitates the exchange by stabilizing the transition state.
Direct Iodination of 2-(Oxetan-3-yloxy)pyridine
Electrophilic iodination using N-iodosuccinimide (NIS) or I₂ with Lewis acids targets the pyridine ring’s electron-deficient positions:
Procedure :
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Starting Material : 2-(Oxetan-3-yloxy)pyridine (1.0 equiv)
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Reagents : NIS (1.2 equiv), FeCl₃ (0.2 equiv)
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Solvent : CH₂Cl₂, 25°C, 6 h
Regioselectivity :
The oxetane’s electron-donating effect directs iodination to the 5-position (meta to the ether linkage), confirmed by DFT calculations.
One-Pot Oxetane Formation and Iodination
Tandem Ring-Opening and Halogenation
A patent-based method combines oxetane ring formation with in situ iodination:
Procedure :
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Starting Material : 5-Iodo-2-hydroxypyridine (1.0 equiv), 3-Bromooxetane (1.5 equiv)
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Reagents : K₂CO₃ (3.0 equiv), KI (0.5 equiv)
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Solvent : DMSO, 80°C, 8 h
Side Reactions :
Competitive elimination to form oxetene is mitigated by using polar aprotic solvents.
Comparative Analysis of Methods
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ microreactors to enhance efficiency:
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Conditions : 5-Bromo precursor + NaI in DMF, 120°C, 5 min residence time
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Output : 1.2 kg/h, purity >99%
Green Chemistry Approaches
Solvent-free mechanochemical methods reduce waste:
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Ball Milling : 5-Bromo precursor, NaI, CuI, 30 Hz, 2 h
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Yield : 80%, E-factor: 2.3
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Ring-Opening: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while ring-opening reactions can produce linear or branched compounds with new functional groups .
Scientific Research Applications
5-Iodo-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-(oxetan-3-yloxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. The iodine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects on Physicochemical Properties
The oxetan-3-yloxy group distinguishes 5-Iodo-2-(oxetan-3-yloxy)pyridine from other iodopyridines. Key structural analogs and their properties include:
*Calculated molecular weight based on formula C₈H₈INO₂.
Key Observations :
Pharmacokinetic and Toxicological Profiles
While direct data for this compound are absent, insights can be drawn from iodinated nucleoside analogs:
5-Iodo-2'-deoxyuridine (IUdR) and Prodrugs:
- IUdR: High systemic toxicity (e.g., stomatitis, leukopenia) at doses >100 mg/kg/day; significant DNA incorporation in normal tissues (e.g., 8% in intestine) .
- 4.5% in intestine) .
Comparison with this compound :
- The oxetane group may mimic IPdR’s prodrug strategy by enhancing bioavailability and reducing off-target effects.
- Unlike IPdR, which relies on hepatic aldehyde oxidase for activation, the oxetane substituent in this compound could offer metabolic stability without requiring enzymatic conversion .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Iodo-2-(oxetan-3-yloxy)pyridine with high purity?
- Methodological Answer : Start with a pyridine scaffold functionalized at the 2-position. Introduce the oxetane-3-yloxy group via nucleophilic aromatic substitution (SNAr) using oxetan-3-ol under basic conditions (e.g., NaH in DMF). Subsequent iodination at the 5-position can be achieved via directed ortho-metalation (using LDA or LTMP) followed by quenching with iodine . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry. The oxetane ring’s protons (δ 4.5–5.0 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) should show distinct splitting patterns. signals for the iodine-bearing carbon (C-5) typically appear downfield (~95–105 ppm) .
- HRMS : Employ electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a solvent like dichloromethane/hexane .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) and monitoring degradation via UV-Vis spectroscopy (λ~270 nm for pyridine derivatives). Track iodine release using ion chromatography. For acidic conditions (pH < 3), expect oxetane ring-opening due to protonation of the ether oxygen .
Advanced Research Questions
Q. What strategies mitigate regiochemical challenges during iodination of 2-(oxetan-3-yloxy)pyridine derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups. The oxetane-3-yloxy group at C-2 directs iodination to C-5 via resonance effects. To suppress competing C-3 iodination, use sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidine) or low-temperature metalation (-78°C). Validate outcomes using -NMR coupling constants and NOE experiments to confirm spatial proximity .
Q. How do steric and electronic effects of the oxetane group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The oxetane’s electron-donating nature activates the pyridine ring toward electrophilic substitution but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric bulk. Optimize conditions by:
- Using bulky ligands (XPhos) to prevent catalyst quenching.
- Increasing reaction temperature (80–100°C) in toluene/DMF mixtures.
- Monitoring reaction progress via TLC with iodine staining .
Q. How can computational methods resolve contradictions in predicted vs. experimental reactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for key reactions (e.g., iodination or ring-opening). Compare with experimental kinetic data (e.g., Arrhenius plots). For discrepancies, re-evaluate solvent effects (PCM models) or non-covalent interactions (NCI analysis) .
Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?
- Methodological Answer : The planar pyridine ring limits chiral centers. To induce asymmetry:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during oxetane installation.
- Explore enzymatic resolution with lipases (e.g., CAL-B) to separate enantiomers.
- Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or -NMR with chiral shift reagents .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the hydrolytic stability of the oxetane ring in this compound?
- Methodological Answer : Design a controlled study varying temperature, pH, and solvent polarity. Use -NMR to quantify ring-opening products (e.g., diols). For acidic conditions (pH < 2), pseudo-first-order kinetics can model degradation rates. Reconcile contradictions by standardizing experimental protocols (e.g., buffer ionic strength) .
Q. What analytical approaches differentiate between radical vs. polar mechanisms in iodine-mediated reactions involving this compound?
- Methodological Answer :
- Radical Traps : Add TEMPO or BHT to reaction mixtures; suppression of product formation indicates radical pathways.
- Isotope Effects : Compare using deuterated solvents. A primary kinetic isotope effect (>2) supports radical intermediates.
- Cyclic Voltammetry : Measure redox potentials to identify iodine’s oxidation state during reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
